molecular formula C11H13NO4 B1194109 4-Nitrophenyl trimethylacetate CAS No. 4195-17-9

4-Nitrophenyl trimethylacetate

Cat. No. B1194109
CAS RN: 4195-17-9
M. Wt: 223.22 g/mol
InChI Key: QADVJDGFQGNSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl trimethylacetate is a chemical compound with the molecular formula C₁₁H₁₃NO₄ . It is also known as 4-Nitrophenyl pivalate . The compound appears as a light yellow crystalline powder .


Chemical Reactions Analysis

    Hydrolysis : 4-Nitrophenyl trimethylacetate undergoes hydrolysis catalyzed by cytoplasmic aldehyde dehydrogenase in the presence of NAD⁺ , NADH , propionaldehyde , chloral hydrate , diethylstilboestrol , and p-nitrobenzaldehyde (modifiers) . This reaction yields various products, and understanding the kinetics and mechanisms is essential for further applications. Carboxypeptidase Y Activity : 4-Nitrophenyl trimethylacetate serves as a sensitive probe to study the catalytic activity of carboxypeptidase Y . Investigating its enzymatic behavior provides insights into its potential biological relevance.

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 92-95°C .

Scientific Research Applications

Biochemistry: Enzyme Activity Studies

4-Nitrophenyl trimethylacetate: is utilized in biochemistry as a sensitive probe to study the catalytic activity of enzymes like carboxypeptidase Y . It undergoes hydrolysis catalyzed by cytoplasmic aldehyde dehydrogenase, which is significant in understanding enzyme kinetics and mechanisms.

Pharmaceutical Research: Drug Development

In pharmaceutical research, this compound serves as a model for studying enzyme inhibition, particularly in the context of drug development . Its interaction with enzymes like trypsin can be pivotal in designing inhibitors that can regulate enzymatic activity within therapeutic contexts.

Chemical Synthesis: Organic Building Blocks

4-Nitrophenyl trimethylacetate: acts as an organic building block in chemical synthesis. It’s involved in reactions catalyzed by modifiers such as NAD+, NADH, and various aldehydes, which are essential for synthesizing complex organic compounds .

Environmental Science: Pollution Remediation

This compound is relevant in environmental science, particularly in studies related to the remediation of pollutants like 4-nitrophenol, which is structurally similar and often present in soils and water systems, causing environmental and health risks .

Analytical Chemistry: Enzyme Inhibition Analysis

In analytical chemistry, 4-Nitrophenyl trimethylacetate is used to bind to the active sites of enzymes, inhibiting their activity. This property is exploited in assays to measure enzyme activity and to understand the mechanisms of enzyme inhibition .

Industrial Applications: HPLC Column Testing

The compound is applied in industrial settings for testing and calibrating High-Performance Liquid Chromatography (HPLC) columns, ensuring the accuracy and reliability of analytical methods used across various industries .

properties

IUPAC Name

(4-nitrophenyl) 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADVJDGFQGNSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194707
Record name 4-Nitrophenyl trimethylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl trimethylacetate

CAS RN

4195-17-9
Record name 4-Nitrophenyl 2,2-dimethylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4195-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl trimethylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004195179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4195-17-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrophenyl trimethylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Nitrophenyl pivalate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R87749YB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

161.1 mmol (19.48 g) of pivaloyl chloride are added, at 0° C., to a solution of 107.8 mmol (15 g) of 4-nitrophenol in 250 ml of pyridine. The reaction mixture is stirred for 72 hours at ambient temperature. The reaction mixture is evaporated in vacuo and the oily residue is diluted with ethyl acetate and then washed with aqueous hydrochloric acid solution (0.1N) and then with 10% aqueous sodium chloride solution. The expected product is obtained by drying the organic phase and then concentrating.
Quantity
19.48 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl trimethylacetate
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl trimethylacetate
Reactant of Route 3
Reactant of Route 3
4-Nitrophenyl trimethylacetate
Reactant of Route 4
Reactant of Route 4
4-Nitrophenyl trimethylacetate
Reactant of Route 5
Reactant of Route 5
4-Nitrophenyl trimethylacetate
Reactant of Route 6
Reactant of Route 6
4-Nitrophenyl trimethylacetate

Q & A

Q1: Why is 4-nitrophenyl trimethylacetate used to study carboxypeptidase Y?

A: 4-Nitrophenyl trimethylacetate acts as a substrate for carboxypeptidase Y, meaning the enzyme can catalyze its breakdown. This compound is particularly useful for studying the enzyme's mechanism because its hydrolysis produces 4-nitrophenol, which can be easily monitored through spectrophotometry due to its distinct absorbance change at 400 nm [, , ]. This allows researchers to measure the enzyme's activity and investigate the steps involved in the catalytic process.

Q2: What key finding regarding carboxypeptidase Y was made possible using 4-nitrophenyl trimethylacetate?

A: By observing the kinetics of 4-nitrophenyl trimethylacetate hydrolysis by carboxypeptidase Y, researchers were able to provide evidence for the existence of an acyl-enzyme intermediate in the reaction mechanism []. This means the reaction proceeds through a step where the trimethylacetyl group from the substrate becomes covalently attached to the enzyme before being released as trimethylacetic acid. This finding was significant because it provided crucial insight into the detailed catalytic mechanism of carboxypeptidase Y.

Q3: Did studying the reaction of carboxypeptidase Y with 4-nitrophenyl trimethylacetate reveal anything about the enzyme's structure?

A: Yes, using 4-nitrophenyl trimethylacetate, studies were able to investigate the roles of specific amino acid residues in the active site of carboxypeptidase Y [, ]. By analyzing the effects of pH and isotopic substitution (using deuterium in place of hydrogen) on the reaction rates, researchers could infer the pKa values of key catalytic groups involved in the enzyme's mechanism. Additionally, these studies revealed the presence of a group in the enzyme's active site with a pKa around 5.1 that, while not crucial for activity, does influence the rate of the reaction [].

  1. Douglas, K. T., Nakagawa, Y., & Kaiser, E. T. (1975). Mechanistic studies of carboxypeptidase Y. Kinetic detection of an acyl-enzyme intermediate in trimethylacetate esterase action. Journal of the American Chemical Society, 97(21), 6478–6482.
  2. Hayashi, R., Moore, S., & Stein, W. H. (1973). Carboxypeptidase from yeast. Large scale preparation and the application to COOH-terminal analysis of peptides and proteins. The Journal of Biological Chemistry, 248(10), 2296–2302.
  3. Lowe, G., & Yuthavong, Y. (1971). Kinetic specificity of carboxypeptidase A in ester hydrolysis. The Biochemical Journal, 124(1), 107–115.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.